5-(Tributylstannyl)isoquinoline
Overview
Description
5-(Tributylstannyl)isoquinoline is a synthetic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science . The compound’s structure features a tributylstannyl group attached to the isoquinoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tributylstannyl)isoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the palladium-catalyzed stannylation reaction, where isoquinoline is reacted with tributyltin chloride in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Tributylstannyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
5-(Tributylstannyl)isoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Tributylstannyl)isoquinoline involves its ability to undergo various chemical transformations, which can be exploited in different applicationsIn biological systems, isoquinoline derivatives can interact with molecular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Tetrahydroisoquinoline: A reduced form of isoquinoline, tetrahydroisoquinoline exhibits different biological activities and is used in various medicinal applications.
Uniqueness: 5-(Tributylstannyl)isoquinoline is unique due to the presence of the tributylstannyl group, which enhances its reactivity in cross-coupling reactions and other synthetic transformations. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tributyl(isoquinolin-5-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-2,4-7H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWDLSVYNFAQQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676716 | |
Record name | 5-(Tributylstannyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161976-13-1 | |
Record name | 5-(Tributylstannyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1161976-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Tributylstannyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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